molecular formula C77H62BF24IrNO2P- B11926956 [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

Cat. No.: B11926956
M. Wt: 1723.3 g/mol
InChI Key: OQVVIKPPBXTROU-FWAHSXEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] is a complex organometallic compound. It is known for its unique structural features and significant applications in various fields, including catalysis and material science. The compound’s structure includes an iridium center coordinated with a phosphane ligand and a borate anion, making it a versatile catalyst in organic synthesis.

Preparation Methods

The synthesis of [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] involves several steps. One common method includes the reaction of iridium complexes with phosphane ligands under controlled conditions. The preparation often requires the use of Grignard reagents and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as starting materials . The reaction conditions typically involve inert atmospheres and specific temperature controls to ensure the desired product’s formation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphane ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates through its iridium center. The phosphane ligand and borate anion play crucial roles in stabilizing the complex and facilitating its reactivity. The molecular targets include organic molecules with functional groups that can interact with the iridium center, leading to catalytic transformations. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes .

Comparison with Similar Compounds

Compared to other similar compounds, [1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide] stands out due to its unique combination of ligands and the presence of the iridium center. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C77H62BF24IrNO2P-

Molecular Weight

1723.3 g/mol

IUPAC Name

cyclooctane;iridium;[2-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H34NO2P.C32H12BF24.C8H16.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-8H2;/q;-1;;/t29-,35-;;;/m0.../s1

InChI Key

OQVVIKPPBXTROU-FWAHSXEBSA-N

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCCCCC1.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCCCCC1.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.